molecular formula C18H17BrN2O2S B2521903 3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 1424355-17-8

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No.: B2521903
CAS No.: 1424355-17-8
M. Wt: 405.31
InChI Key: JSJQBQNVSGJXEE-UHFFFAOYSA-N
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Description

This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a thiophene core substituted with a 2-bromophenyl group and an N-(1-methoxypropan-2-yl)amide side chain. Its structure combines a rigid aromatic system with a flexible alkoxy-amide moiety, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-12(11-23-2)21-18(22)13(10-20)9-14-7-8-17(24-14)15-5-3-4-6-16(15)19/h3-9,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQBQNVSGJXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=CC1=CC=C(S1)C2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide is a compound belonging to the class of cinnamamide derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition capabilities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromophenyl group
  • A thiophene ring
  • A cyano group
  • An amide linkage with a methoxypropan-2-yl substituent

This unique combination of functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common route includes:

  • Condensation Reaction : The reaction of 2-bromobenzaldehyde with malononitrile in the presence of a base.
  • Formation of Intermediate : This yields an intermediate that is subsequently reacted with N-(1-methoxypropan-2-yl)amine under controlled conditions.
  • Final Product Isolation : The product is isolated through recrystallization or chromatography techniques to ensure purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. Studies have shown that derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest:

  • Inhibition of Bacterial Growth : It shows effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent .

Enzyme Inhibition

The biological activity also extends to enzyme inhibition:

  • Enzyme Targets : Compounds in this class have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies and Research Findings

StudyFindings
Alotaibi et al. (2020)Identified anticancer activity in related pyrazole derivatives; suggested mechanism involves caspase activation leading to apoptosis .
Hegazy et al. (2021)Reported antimicrobial efficacy against E. coli and S. aureus; highlighted structure–activity relationships .
Abdel-Wahab et al. (2020)Discussed enzyme inhibition properties; demonstrated potential for anti-inflammatory applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared to analogs in Table 1:

Table 1: Structural Comparison of Key Analogs

Compound ID Thiophene Substituent Amide Substituent Aromatic/Functional Group Reference
Target Compound 5-(2-Bromophenyl)thiophen-2-yl N-(1-methoxypropan-2-yl) Bromophenyl N/A
36a () 4H,5H,6H-cyclopenta[b]thiophen-2-yl N-(3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl) Naphthalen-2-yl
30a () 4H,5H,6H-cyclopenta[b]thiophen-2-yl N-(3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl) 4-Morpholinophenyl
37b () 4,5,6,7-tetrahydro-1-benzothiophen-2-yl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) 2H-1,3-Benzodioxol-4-yl
30b () 4,5,6,7-tetrahydro-1-benzothiophen-2-yl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) 4-Morpholinophenyl

Key Observations :

  • Thiophene Core : The target compound’s unsubstituted thiophene contrasts with hydrogenated or fused-ring thiophenes (e.g., cyclopenta[b]thiophene in 36a), which may enhance planarity and π-π stacking .
  • Aromatic Substituents: The 2-bromophenyl group provides steric bulk and electron-withdrawing effects, differing from electron-rich groups like morpholinophenyl (30a) or benzodioxol (37b) .

Analysis :

  • Yield : The target compound’s hypothetical yield is expected to align with analogs (50–70%), depending on the reactivity of the 2-bromophenylaldehyde precursor .
  • Melting Point: Bromophenyl substitution may increase melting points compared to morpholinophenyl analogs (e.g., 30a: 296–298°C) due to stronger van der Waals interactions .
  • Spectral Data : The α,β-unsaturated CH proton in the target compound would resonate near δ 8.1–8.2 ppm, consistent with analogs .

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